molecular formula C12H15FN2O3 B7872806 3-[(3-Fluoro-4-nitrophenoxy)methyl]piperidine

3-[(3-Fluoro-4-nitrophenoxy)methyl]piperidine

Cat. No.: B7872806
M. Wt: 254.26 g/mol
InChI Key: DQZOCFUKNGUUOP-UHFFFAOYSA-N
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Description

3-[(3-Fluoro-4-nitrophenoxy)methyl]piperidine is an organic compound that features a piperidine ring substituted with a 3-fluoro-4-nitrophenoxy group

Properties

IUPAC Name

3-[(3-fluoro-4-nitrophenoxy)methyl]piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O3/c13-11-6-10(3-4-12(11)15(16)17)18-8-9-2-1-5-14-7-9/h3-4,6,9,14H,1-2,5,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQZOCFUKNGUUOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)COC2=CC(=C(C=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Fluoro-4-nitrophenoxy)methyl]piperidine typically involves the reaction of 3-fluoro-4-nitrophenol with piperidine in the presence of a suitable base. The reaction conditions often include solvents like dichloromethane or ethanol, and the reaction is carried out at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Fluoro-4-nitrophenoxy)methyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) is a typical reducing agent.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

    Reduction of the nitro group: This yields the corresponding amino derivative.

    Substitution of the fluorine atom: This can lead to various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(3-Fluoro-4-nitrophenoxy)methyl]piperidine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[(3-Fluoro-4-nitrophenoxy)methyl]piperidine involves its interaction with specific molecular targets. The fluorine atom and nitro group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes or receptors, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a fluorine atom and a nitro group, which confer specific chemical properties and reactivity. The combination of these functional groups makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.

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